KN-17

Antimicrobial Peptides Peri-Implantitis Minimum Inhibitory Concentration

Researchers studying peri-implantitis or dental pulp regeneration often need compounds that fight infection without harming mammalian cells. KN-17 is a synthetic 17-amino acid cationic peptide (MW 2174.70 Da) derived from cecropin B. It uniquely retains potent antibacterial activity (MIC 80-90 µg/mL against S. gordonii, F. nucleatum) while demonstrating low hBMSC toxicity, strong pro-angiogenic effects, and the ability to shift macrophages to a pro-regenerative M2 phenotype. This dual-action profile makes it an excellent candidate for hydrogel drug delivery and host-directed therapy research. Custom synthesis ensures batch-to-batch consistency for reproducible in vitro and in vivo studies.

Molecular Formula C46H48N4O10
Molecular Weight 816.9 g/mol
Cat. No. B12382920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-17
Molecular FormulaC46H48N4O10
Molecular Weight816.9 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O
InChIInChI=1S/C46H48N4O10/c1-28(32-15-16-34-27-36(60-2)20-17-33(34)26-32)42(54)48-38(23-29-9-5-3-6-10-29)45(57)49-39(24-30-11-7-4-8-12-30)44(56)47-37(21-22-41(52)53)43(55)50-40(46(58)59)25-31-13-18-35(51)19-14-31/h3-20,26-28,37-40,51H,21-25H2,1-2H3,(H,47,56)(H,48,54)(H,49,57)(H,50,55)(H,52,53)(H,58,59)/t28?,37-,38-,39-,40-/m0/s1
InChIKeyVLWLXIVHKURGJC-DUZXLPGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KN-17 Peptide: Overview and Key Activities


KN-17 is a synthetic, truncated 17-amino acid antimicrobial peptide (AMPs) derived from cecropin B, designed to overcome the limitations of its parent compound [1]. It is characterized as a cationic, water-soluble peptide with a net charge of +6 and a molecular weight of 2174.70 Da [2]. KN-17 distinguishes itself by retaining antibacterial efficacy against key oral pathogens while exhibiting low mammalian cell toxicity and a unique capacity to stimulate angiogenesis and macrophage polarization [1].

Why Cecropin B Substitution Fails


Simple substitution with full-length cecropin B or other unmodified truncated analogs is not a viable strategy for applications requiring KN-17's specific activity profile. Research demonstrates that truncation of cecropin B typically abolishes its antimicrobial activity; a 16-amino acid truncated version of cecropin B (CecBT) was shown to have no antimicrobial activity against tested strains [1]. In contrast, KN-17, through a distinct sequence modification, retains potent antibacterial and anti-biofilm activity against peri-implantitis-associated pathogens [2]. Furthermore, full-length cecropin B lacks the demonstrated pro-angiogenic and tissue regenerative properties that are a hallmark of KN-17, making KN-17 uniquely suited for applications requiring both infection control and tissue healing, such as in dental pulp regeneration [3].

KN-17 Evidence Guide


Antibacterial Activity Against Oral Pathogens

KN-17 demonstrates potent and specific antibacterial activity against Streptococcus gordonii and Fusobacterium nucleatum, two key pathogens in peri-implantitis. In a direct comparison, a 16-amino acid truncated cecropin B peptide (CecBT) lacking KN-17's specific sequence modifications exhibited no antimicrobial activity against any tested bacteria, underscoring the critical nature of KN-17's unique design [1]. KN-17's MIC and MBC values against these clinically relevant oral pathogens are quantified below [2].

Antimicrobial Peptides Peri-Implantitis Minimum Inhibitory Concentration

Cytocompatibility and hBMSC Proliferation

KN-17 exhibits a favorable safety profile, demonstrating low toxicity and even pro-proliferative effects on human bone marrow stromal cells (hBMSCs) at specific concentrations. This contrasts with the known cytotoxic potential of full-length cecropin B against mammalian cells [1]. KN-17 was found to be non-cytotoxic at 256 μg/mL and actively promoted cell proliferation at 64 μg/mL [2]. This therapeutic window is crucial for applications where host cell viability and function must be preserved.

Cytotoxicity Biocompatibility Tissue Engineering

Pro-Angiogenic Activity In Vitro and In Vivo

KN-17 uniquely combines antimicrobial properties with a significant capacity to stimulate angiogenesis, a feature not reported for its parent compound cecropin B. This dual functionality was demonstrated both in vitro and in vivo, leading to enhanced vascular development crucial for tissue regeneration [1]. This pro-angiogenic effect is a key differentiator, enabling KN-17 to support the regeneration of the pulp-dentin complex in dental applications, an outcome not achievable with standard antimicrobial peptides [2].

Angiogenesis Tissue Regeneration Pulp-Dentin Complex

M2 Macrophage Polarization via NF-κB Inhibition

Beyond its direct antibacterial action, KN-17 actively modulates the host immune response by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-healing M2 phenotype [1]. This is a property not typically associated with the parent compound cecropin B. Mechanistically, KN-17 inhibits the NF-κB signaling pathway, a central regulator of inflammation, by reducing IκBα and P65 protein phosphorylation [1]. This immunomodulatory activity is a critical differentiator for applications where managing the host inflammatory response is as important as controlling infection.

Immunomodulation Macrophage Polarization Anti-Inflammatory

KN-17 Application Scenarios


Peri-Implantitis Prophylaxis and Infection Control

KN-17 is ideally suited for in vitro and in vivo models of peri-implantitis, where its validated MIC/MBC activity against key pathogens S. gordonii (MIC 80 μg/mL) and F. nucleatum (MIC 90 μg/mL) [1] can be leveraged to study biofilm inhibition and disease prevention. Its low cytotoxicity to hBMSCs at effective concentrations [2] makes it a superior candidate over more toxic antimicrobial agents for long-term implant coating or local delivery studies.

Pulp-Dentin Complex Regeneration

For tissue engineering applications focused on dental pulp regeneration, KN-17 offers a unique advantage. Its demonstrated ability to stimulate angiogenesis in vitro and in vivo [1] and promote M2 macrophage polarization [2] directly supports the regeneration of the pulp-dentin complex, as validated in rodent models. This dual-action profile—combating infection while fostering a regenerative microenvironment—is a distinct benefit over single-action compounds.

Multifunctional Hydrogel Biomaterials

Given its water solubility and bioactivity, KN-17 is an excellent bioactive component for developing advanced hydrogel formulations for drug delivery and tissue engineering [1]. The documented success of KN-17-loaded supramolecular hydrogels in inducing vessel development and odontogenic differentiation [1] provides a strong evidence base for further biomaterial engineering. This scenario leverages KN-17's pro-angiogenic and antimicrobial properties to create smart materials for regenerative medicine.

Immunomodulation and Host-Directed Therapy

KN-17 is a powerful tool for researchers investigating host-directed therapies for inflammatory diseases. Its capacity to shift macrophage polarization from a pro-inflammatory M1 to a pro-resolving M2 phenotype via inhibition of the NF-κB pathway [1] provides a specific molecular mechanism to study. This application is particularly relevant for models of chronic inflammation where modulating the host response is critical, and where generic antimicrobial peptides lack this activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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